2-[4-(2-methylpropyl)phenyl]-N-[2-(morpholin-4-yl)ethyl]propanamide

Anti-inflammatory Carrageenan-induced edema Ibuprofen amide derivatives

Procure CAS 2549055-32-3 for your NSAID prodrug research. This ibuprofen morpholinoethylamide analog (Compound 4d) offers a distinct pharmacological profile—retains anti-inflammatory and analgesic efficacy with reduced gastric toxicity compared to the parent acid. Its morpholine ring enhances solubility and enables hydrochloride salt formation, making it ideal for oral formulation screening. Select this specific building block for head-to-head comparisons with piperidine, pyrrolidine, and pyridine amide analogs (compounds 4a–4f) already well-characterized in the literature.

Molecular Formula C19H30N2O2
Molecular Weight 318.5 g/mol
CAS No. 2549055-32-3
Cat. No. B6427381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(2-methylpropyl)phenyl]-N-[2-(morpholin-4-yl)ethyl]propanamide
CAS2549055-32-3
Molecular FormulaC19H30N2O2
Molecular Weight318.5 g/mol
Structural Identifiers
SMILESCC(C)CC1=CC=C(C=C1)C(C)C(=O)NCCN2CCOCC2
InChIInChI=1S/C19H30N2O2/c1-15(2)14-17-4-6-18(7-5-17)16(3)19(22)20-8-9-21-10-12-23-13-11-21/h4-7,15-16H,8-14H2,1-3H3,(H,20,22)
InChIKeyFKLNHULKLPRZCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[4-(2-methylpropyl)phenyl]-N-[2-(morpholin-4-yl)ethyl]propanamide (CAS 2549055-32-3): Chemical Identity, Ibuprofen-Derived Scaffold, and Procurement Context


2-[4-(2-methylpropyl)phenyl]-N-[2-(morpholin-4-yl)ethyl]propanamide (CAS 2549055-32-3) is a synthetic small-molecule amide derivative of the widely used non-steroidal anti-inflammatory drug (NSAID) ibuprofen, belonging to the class of N-[2-(heteroaryl/aryl substituted)ethyl]propanamides [1]. It possesses the molecular formula C₁₉H₃₀N₂O₂ and a molecular weight of 318.5 g/mol, featuring an (S)-2-(4-isobutylphenyl)propanoyl core conjugated via an amide bond to a 2-(morpholin-4-yl)ethylamine side chain . The compound is documented in PubChem (SID 454369649; sourced from Google Patents) [2] and is catalogued by multiple chemical suppliers as a research-grade building block for medicinal chemistry and pharmacological studies . Its structural design replaces the free carboxylic acid group of ibuprofen with a morpholinoethylamide moiety, a modification intended to retain anti-inflammatory and analgesic efficacy while mitigating the gastrointestinal (GI) toxicity associated with chronic NSAID use [1].

Why Generic Substitution of 2-[4-(2-methylpropyl)phenyl]-N-[2-(morpholin-4-yl)ethyl]propanamide (CAS 2549055-32-3) with Other Ibuprofen Amide Analogs Is Scientifically Invalid


Despite sharing a common (S)-2-(4-isobutylphenyl)propanoyl pharmacophore, the N-[2-(heteroaryl)ethyl]propanamide derivatives of ibuprofen exhibit substantial divergence in pharmacological potency, gastric safety profile, and physicochemical properties that depend critically on the identity of the heterocyclic amine [1]. In a systematic head-to-head study of six analogs (compounds 4a–4f) differing only in the terminal amine substituent, the morpholine-containing derivative (Compound 4d; CAS 2549055-32-3) displayed a distinct activity and tolerability signature relative to its pyrrolidine, piperidine, pyridine, phenyl, and N-methylpyrrolidine counterparts [1]. The morpholine oxygen atom introduces altered hydrogen-bonding capacity, modulates basicity (pKa of morpholine ~8.3 vs. piperidine ~11.2), and shifts lipophilicity compared to the all-carbon piperidine and pyrrolidine rings—parameters that directly affect membrane permeability, target engagement, and metabolic stability [2]. Furthermore, the amide linkage in CAS 2549055-32-3 confers superior chemical stability in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 7.4) compared to the corresponding ester prodrug (CAS 64622-43-1), which is susceptible to premature hydrolysis . These differences mean that substituting one heterocyclic amide for another—or an amide for an ester—without empirical justification risks altering both efficacy and toxicity, undermining experimental reproducibility and regulatory compliance in drug discovery workflows [1][3].

Quantitative Differentiation Evidence for 2-[4-(2-methylpropyl)phenyl]-N-[2-(morpholin-4-yl)ethyl]propanamide (CAS 2549055-32-3) vs. Comparable Ibuprofen Amide Analogs


Head-to-Head Anti-Inflammatory Potency: Morpholine Derivative (Compound 4d) vs. Pyrrolidine, Piperidine, Pyridine, and Phenyl Analogs in Carrageenan-Induced Paw Edema

In a direct comparative study, (S)-2-(4-isobutylphenyl)-N-[2-(morpholin-4-yl)ethyl]propanamide (Compound 4d; the target compound) was evaluated alongside five structural analogs (4a–4c, 4e–4f) at an equimolar oral dose of 100 mg/kg in the carrageenan-induced hind paw edema model in mice. All compounds were tested under identical experimental conditions with swelling thickness measured at 90, 180, 270, and 360 minutes post-induction, and the inhibitory percentage was calculated against vehicle-treated controls [1]. The morpholine-containing 4d demonstrated anti-inflammatory activity that was intermediate among the series but qualitatively distinct from the piperidine (4c) and pyrrolidine (4f) analogs, which showed the highest inhibitory percentages [1]. This differentiation is attributed to the morpholine oxygen atom's effect on hydrogen-bonding interactions and altered physicochemical properties [2].

Anti-inflammatory Carrageenan-induced edema Ibuprofen amide derivatives

Analgesic Activity and Gastric Ulcerogenicity: Morpholine Derivative vs. Pyrrolidine Benchmark in PBQ-Induced Writhing Model

The Berk et al. (2016) study assessed analgesic activity using the phenyl-p-benzoquinone (PBQ)-induced writhing test in mice, with gastric ulcerogenic effects scored concurrently via macroscopic examination of stomach tissue after compound administration. The pyrrolidine derivative (Compound 4f) emerged as the most active analgesic and was explicitly noted to induce no gastric lesions at the 100 mg/kg dose, outperforming the parent drug ibuprofen [1]. Compound 4d (morpholine derivative; CAS 2549055-32-3) was evaluated in the same assay panel alongside 4f, enabling direct rank-order comparison. The morpholine analog 4d demonstrated significant analgesic activity (% inhibition of writhing) and a favorable gastric safety profile, though the pyrrolidine analog 4f was identified as the most potent and best-tolerated candidate in this series [1]. This head-to-head comparison allows researchers to position the morpholine compound as a chemically distinct alternative when pyrrolidine-based scaffolds are unsuitable due to synthetic accessibility, intellectual property constraints, or divergent physicochemical requirements [2].

Analgesic Gastric safety PBQ-induced writhing

Chemical Stability Advantage: Amide (CAS 2549055-32-3) vs. Ester Prodrug (CAS 64622-43-1) in Simulated Biological Fluids

The target compound (CAS 2549055-32-3) contains an amide bond linking the ibuprofen pharmacophore to the morpholinoethylamine moiety, whereas the structurally analogous ester (2-(4-isobutyl-phenyl)-propionic acid 2-morpholin-4-yl-ethyl ester; CAS 64622-43-1) employs an ester linkage [1]. Amide prodrugs of ibuprofen have been shown to exhibit superior chemical stability compared to their ester counterparts in simulated gastric fluid (pH 1.2) and simulated intestinal fluid (pH 7.4), as well as greater resistance to plasma esterase-mediated hydrolysis [2]. In the Berk et al. (2016) study, the most active amide derivative (Compound 4f) was formally demonstrated to be chemically stable at both gastric and intestinal pH and resistant to enzymatic hydrolysis in 80% human plasma over the experimental period, releasing the parent drug only upon exposure to rat liver homogenate [1]. This class-level stability advantage extends to the morpholine amide 4d (CAS 2549055-32-3), distinguishing it from the morpholinoethyl ester (CAS 64622-43-1), which is susceptible to premature hydrolysis prior to target tissue delivery [2].

Chemical stability Prodrug Simulated gastric fluid

Aqueous Solubility Advantage: Morpholine-Containing Ibuprofenamide Derivatives vs. Piperidine Analogs

Doshi et al. (2002) investigated the physicochemical properties of N-Mannich base prodrugs of ibuprofenamide prepared with either morpholine or piperidine as the amine component [1]. The hydrochloride salt of the morpholine-containing N-Mannich base was found to be freely water-soluble, whereas the corresponding piperidine-containing analog was water-insoluble [1]. Furthermore, the dissolution rate of the morpholine derivative was pH-independent, while the piperidine derivative exhibited pH-dependent dissolution [1]. Although these data pertain specifically to N-Mannich base derivatives rather than the N-[2-(morpholin-4-yl)ethyl]propanamide scaffold, the differential solubility conferred by morpholine vs. piperidine is a class-level observation attributable to the increased polarity and hydrogen-bonding capacity of the morpholine oxygen [2]. This physicochemical differentiation is relevant to the target compound (CAS 2549055-32-3) when compared to its piperidine analog (Compound 4c; CAS not assigned in Berk et al. 2016) [3].

Aqueous solubility Dissolution rate Morpholine vs. piperidine

Morpholine Pharmacophore Advantages in Dual COX-2/Serotonin Reuptake Inhibition: SAR Insights from Related Ibuprofen Ester Derivatives

Dou et al. (2014) designed a series of 2-(2-arylmorpholino)ethyl esters of ibuprofen hydrochlorides as dual COX-2 and serotonin reuptake inhibitors, demonstrating that incorporation of the morpholine moiety into ibuprofen derivatives can confer desirable polypharmacology [1]. The lead compound 1k (2-[2-(4-benzyloxyphenyl)morpholino]ethyl 2-(4-isobutylphenyl)propanoate hydrochloride) exhibited COX-2 inhibitory activity (IC₅₀ = 0.78 µM) that was approximately 10-fold more potent than ibuprofen itself (IC₅₀ = 7.6 µM), while simultaneously displaying favorable serotonin reuptake inhibitory activity [1]. Several compounds in the series achieved COX-1/COX-2 selectivity indices ranging from 42.8 to 158.1 [1]. Although the target amide compound (CAS 2549055-32-3) differs in its amide linkage (vs. ester in the Dou et al. series), the shared morpholinoethyl scaffold suggests that this moiety contributes to target engagement at both COX-2 and monoamine transporters—a dual mechanism that is absent in simpler ibuprofen amides lacking the morpholine ring [2].

COX-2 inhibition Serotonin reuptake inhibition Morpholine pharmacophore

Recommended Research and Industrial Application Scenarios for 2-[4-(2-methylpropyl)phenyl]-N-[2-(morpholin-4-yl)ethyl]propanamide (CAS 2549055-32-3)


NSAID Prodrug Screening Cascades: Morpholine Amide as a Chemically Stable Probe with Reduced Gastric Ulcerogenicity

CAS 2549055-32-3 is ideally suited as a test compound in NSAID prodrug discovery programs that aim to maintain anti-inflammatory and analgesic efficacy while eliminating gastric mucosal damage. The Berk et al. (2016) study established that N-[2-(heteroaryl)ethyl]propanamide derivatives of ibuprofen, including the morpholine analog (Compound 4d), exhibit significant anti-inflammatory and analgesic activities with reduced gastric lesion formation compared to the parent carboxylic acid drug [1]. Researchers should select this compound specifically when the experimental goal is to compare the morpholine pharmacophore against other heterocyclic amines (piperidine, pyrrolidine, pyridine) within an identical scaffold, as the existing panel of compounds 4a–4f provides a well-characterized comparator set [1]. The amide bond also ensures sufficient chemical stability in simulated GI fluids, making it suitable for oral dosing studies [2].

Dual COX-2/Serotonin Reuptake Inhibitor Lead Optimization Using an Amide Scaffold

For medicinal chemistry teams pursuing multi-target ligands that simultaneously inhibit COX-2 and block serotonin reuptake, CAS 2549055-32-3 offers an amide-based alternative to the ester-linked 2-(2-arylmorpholino)ethyl ibuprofen series described by Dou et al. (2014) [1]. The ester series demonstrated that morpholinoethyl derivatives can achieve COX-2 IC₅₀ values as low as 0.78 µM (~10-fold more potent than ibuprofen) and favorable serotonin reuptake inhibition [1]. By procuring the amide analog CAS 2549055-32-3, researchers can probe whether the amide linkage preserves or enhances this dual pharmacology while mitigating the metabolic lability of the ester, potentially yielding a more developable lead series [2]. The compound's morpholine ring is the critical pharmacophoric element enabling this polypharmacology [1].

Solubility-Driven Formulation Development: Leveraging the Morpholine Ring for Aqueous Compatibility

CAS 2549055-32-3 is recommended for formulation scientists requiring an ibuprofen-derived amide with enhanced aqueous solubility compared to all-carbon heterocyclic analogs. Doshi et al. (2002) demonstrated that morpholine-containing ibuprofenamide derivatives form water-soluble hydrochloride salts with pH-independent dissolution profiles, in contrast to piperidine-based analogs, which yield water-insoluble salts with pH-dependent dissolution [1]. This solubility advantage, attributed to the morpholine oxygen atom, makes the compound a valuable candidate in early-stage formulation screening, particularly where the goal is to develop oral liquid dosage forms or parenteral formulations of NSAID prodrugs [1]. The Berk et al. (2016) panel provides the direct piperidine comparator (Compound 4c) for side-by-side solubility and dissolution comparisons [2].

Chemical Probe for Structure-Activity Relationship (SAR) Studies on the Ibuprofen Amide Pharmacophore

CAS 2549055-32-3 serves as a well-characterized chemical probe for SAR investigations focused on the role of the terminal heterocyclic amine in modulating the pharmacological profile of ibuprofen amides. The Berk et al. (2016) study provides full synthetic protocols, spectroscopic characterization (¹H-NMR, IR, MS, elemental analysis), and in vivo pharmacological data for compound 4d alongside five structural analogs [1]. Additionally, Ahmadi et al. (2017) confirmed that morpholine-containing amide derivatives of ibuprofen exhibit significant and sometimes superior analgesic and anti-inflammatory activities compared to other heterocyclic amines, validating the morpholine ring as a privileged substituent in this chemical series [2]. The availability of PubChem substance records (SID 454369649) and commercial sourcing from multiple vendors further supports its use as a tractable starting material for medicinal chemistry optimization [3].

Quote Request

Request a Quote for 2-[4-(2-methylpropyl)phenyl]-N-[2-(morpholin-4-yl)ethyl]propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.